In-Depth Technical Guide: Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
In-Depth Technical Guide: Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
CAS Number: 175137-08-3
Authored by: Gemini AI
Abstract
This technical guide provides a comprehensive overview of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, provides a plausible experimental protocol for its synthesis via the Gewald reaction, and explores its potential biological activities and mechanisms of action based on available data for structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate (CAS No. 175137-08-3) is a polysubstituted 2-aminothiophene derivative. The thiophene scaffold is a prominent heterocyclic core in numerous biologically active compounds, and the presence of an amino group at the 3-position and a fluorophenyl group at the 5-position suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The fluorophenyl moiety, in particular, can enhance metabolic stability and binding affinity to biological targets. While specific research on this exact compound is limited, its structural similarity to other biologically active thiophenes warrants a thorough investigation of its properties and potential applications.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate is presented in Table 1. This data has been aggregated from various chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 175137-08-3 | [1] |
| Molecular Formula | C₁₂H₁₀FNO₂S | [1] |
| Molecular Weight | 251.28 g/mol | [1] |
| Appearance | White to light yellow crystalline powder (predicted) | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | Inferred from related compounds |
| Purity | Typically >97% (commercially available) | |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. For long-term storage, -20°C is recommended. | [2] |
Synthesis
The most probable and versatile method for the synthesis of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate is the Gewald reaction . This one-pot, multi-component reaction is widely used for the preparation of 2-aminothiophenes.[3][4]
Proposed Synthetic Pathway
The Gewald synthesis for the target compound would involve the reaction of 4'-fluorophenylacetaldehyde, methyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst.
Caption: Proposed Gewald reaction for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the Gewald synthesis of analogous 2-aminothiophene-3-carboxylates.[5]
Materials:
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4'-Fluorophenylacetaldehyde
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Methyl cyanoacetate
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Elemental sulfur
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Morpholine (or another suitable base like diethylamine)
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Methanol (or ethanol)
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Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
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Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4'-fluorophenylacetaldehyde (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in methanol.
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Addition of Catalyst: To this stirred suspension, slowly add morpholine (0.5 equivalents) at room temperature. An exothermic reaction may be observed.
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Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the final product, Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate.
Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) can be used to determine the purity.
Potential Biological Activity and Mechanism of Action
While there is no specific data on the biological activity of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate, the broader class of 2-aminothiophene derivatives has been shown to exhibit a range of pharmacological properties, including antioxidant, antibacterial, and anticancer activities.[6]
Structurally Related Compounds and their Activities
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Anticancer Activity: Thiophene-based compounds have been investigated as potential anticancer agents. For instance, some thiophene carboxamide derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[1]
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Antibacterial and Antioxidant Activity: Studies on novel thiophene-2-carboxamide derivatives have demonstrated their potential as antibacterial and antioxidant agents. The presence of an amino group at the 3-position was found to be crucial for these activities.[6]
Postulated Mechanism of Action
Based on the activities of related compounds, a hypothetical workflow for investigating the biological mechanism of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate can be proposed.
Caption: A workflow for investigating the biological activity of the target compound.
Given the structural features, it is plausible that this compound could interact with various cellular targets, such as protein kinases or tubulin, thereby affecting signaling pathways involved in cell proliferation, apoptosis, or inflammation. Further experimental validation is necessary to confirm these hypotheses.
Conclusion
Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate is a readily synthesizable compound with significant potential for further investigation in drug discovery and materials science. This technical guide provides a foundational understanding of its properties and a practical, albeit hypothetical, approach to its synthesis. The exploration of its biological activities, guided by the insights from structurally related compounds, opens promising avenues for future research.
References
- 1. scbt.com [scbt.com]
- 2. 175137-08-3|Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
